molecular formula C8H4BrClO B11770839 3-Bromo-5-chlorobenzofuran

3-Bromo-5-chlorobenzofuran

Cat. No.: B11770839
M. Wt: 231.47 g/mol
InChI Key: COGXMMSJMPDDBM-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzofuran is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine substituents on the benzofuran ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to cyclization reactions to form the benzofuran ring, followed by chlorination to introduce the chlorine substituent at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzofurans.

    Oxidation Products: Quinones.

    Reduction Products: Dihydrobenzofurans.

Scientific Research Applications

3-Bromo-5-chlorobenzofuran has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzofuran
  • 3-Bromo-5-iodobenzofuran
  • 3-Chloro-5-bromobenzofuran

Uniqueness: 3-Bromo-5-chlorobenzofuran is unique due to the specific combination of bromine and chlorine substituents, which imparts distinct reactivity and biological activity compared to other halogenated benzofurans. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4BrClO

Molecular Weight

231.47 g/mol

IUPAC Name

3-bromo-5-chloro-1-benzofuran

InChI

InChI=1S/C8H4BrClO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

COGXMMSJMPDDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)Br

Origin of Product

United States

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